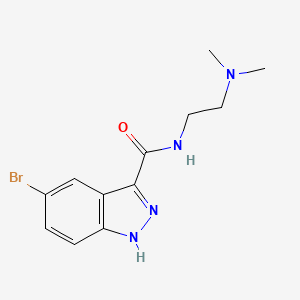
5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, other names or synonyms, and its classification or family of compounds it belongs to.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reagents, catalysts, reaction conditions (like temperature and pH), and the sequence of reactions.Molecular Structure Analysis
This involves understanding the compound’s molecular structure, including the arrangement of atoms, the type and location of bonds, and the compound’s stereochemistry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound has been the subject of studies involving its synthesis and structural characterization. An example is the synthesis of related indazole derivatives, where researchers prepared similar compounds through processes involving the reaction of 5-bromoindazole with other chemical agents. These studies typically include spectroscopic characterization (such as FT-IR, NMR) and crystal structure analysis to confirm the chemical structure and properties of the synthesized compounds. For instance, Anuradha et al. (2014) discussed the synthesis and characterization of a closely related compound, showcasing the methodology and analytical techniques used to elucidate the compound's structure (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Potential Antifungal and Antitumor Applications
Research into the biological activities of indazole derivatives, including compounds structurally similar to 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide, has indicated potential antifungal and antitumor properties. Studies have explored how modifications to the indazole structure affect biological activity, with findings suggesting that certain derivatives exhibit significant activity in vitro against a range of fungi and tumor cells. This line of research is crucial for the development of new therapeutic agents, providing a foundation for further investigation into the compound's potential medical applications.
Allosteric Modulation of Receptors
Indazole derivatives have been investigated for their ability to act as allosteric modulators of various receptors, such as the cannabinoid type 1 receptor (CB1). Research by Khurana et al. (2014) into indole-2-carboxamides, a category to which 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide closely relates, highlights the importance of structural features in enhancing receptor binding affinity and modulatory effects. Such studies are pivotal in drug discovery, offering insights into how these compounds can be optimized for better therapeutic efficacy (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and unanswered questions about the compound.
Please consult with a qualified professional or refer to specific resources for detailed information.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O/c1-17(2)6-5-14-12(18)11-9-7-8(13)3-4-10(9)15-16-11/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOVDTZTUHZZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743699 | |
| Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide | |
CAS RN |
91766-59-5 | |
| Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)
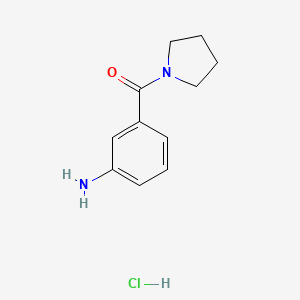
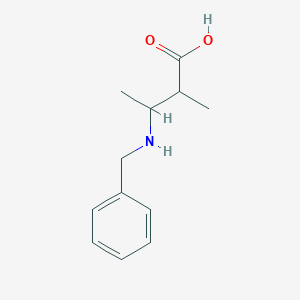
![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)
![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)
![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)
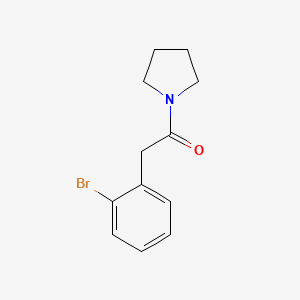
![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)
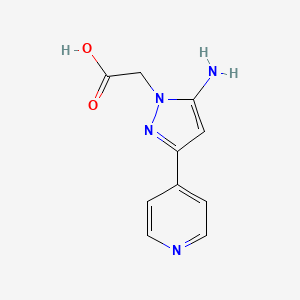
![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)
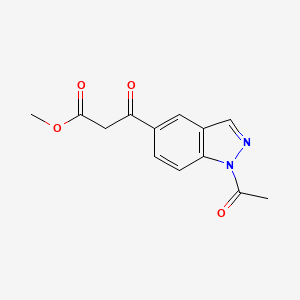
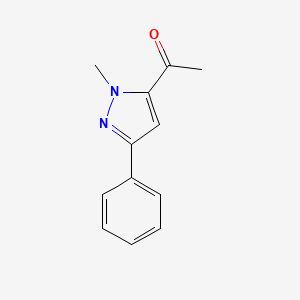
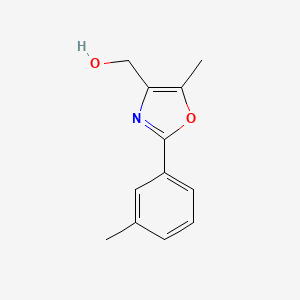
![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)